3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-4-yl)propanamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, characterized by a fused triazole-pyridazine core. Its structure includes a methoxy group at position 6 of the pyridazine ring and a propanamide linker connecting the triazole moiety to a pyridin-4-yl substituent.
Properties
Molecular Formula |
C14H14N6O2 |
|---|---|
Molecular Weight |
298.30 g/mol |
IUPAC Name |
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-pyridin-4-ylpropanamide |
InChI |
InChI=1S/C14H14N6O2/c1-22-14-5-3-12-18-17-11(20(12)19-14)2-4-13(21)16-10-6-8-15-9-7-10/h3,5-9H,2,4H2,1H3,(H,15,16,21) |
InChI Key |
QCFCZWINMRGLKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NC3=CC=NC=C3)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-4-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyridazine core, followed by the introduction of the methoxy group and the pyridin-4-yl substituent. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H15N7O
- Molecular Weight : 349.3 g/mol
- CAS Number : 2034326-16-2
The chemical structure features a triazole-pyridazine moiety which is known for its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Pharmacological Applications
-
Anticancer Activity
- The compound has shown promise in inhibiting cancer cell proliferation. Studies suggest that triazole derivatives can disrupt cancer cell signaling pathways, leading to apoptosis (programmed cell death). For instance, research indicates that related triazole compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .
- Anti-inflammatory Properties
- Anticonvulsant Effects
- Antimicrobial Activity
Case Studies
Mechanism of Action
The mechanism of action of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Heterocyclic Modifications
Triazolo[4,3-a]Pyridines ()
Compounds like 3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine differ in the fusion position of the triazole and pyridine rings. This structural variation impacts bioactivity; for instance, triazolo[4,3-a]pyridines exhibit antithrombotic, anti-inflammatory, and MAP kinase inhibition properties . The target compound’s pyridazine core may offer distinct electronic properties, influencing binding to targets like c-Met or PEF(S) .
Pyrazolo-Triazolo-Pyrimidines ()
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines demonstrate isomerization-dependent activity. The target compound’s rigid triazolo-pyridazine core likely provides greater metabolic stability compared to these isomerizable systems .
Substituent Effects
Methoxy vs. Chloro/Hydroxy Groups
- Methoxy (Target Compound) : Enhances electron density and may improve solubility or reduce cytotoxicity compared to chloro substituents. For example, 6-chloro derivatives (e.g., N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycine) show moderate cytotoxicity (IC₅₀: ~1.2 μg/mL) but are less potent than adriamycin .
- Hydroxy (): 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid includes a thioether linkage, which may confer different pharmacokinetic profiles compared to the target’s propanamide .
Pyridin-4-yl vs. Benzimidazole/Quinoline Substituents
- Pyridin-4-yl (Target) : Likely enhances π-π stacking in binding pockets. Similar pyridin-4-yl groups in triazolo[4,3-a]pyridines improve interactions with kinases or PEF(S) .
- Benzimidazole (): The compound 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide (Mol.
- Quinoline (): 6-[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethyl-quinolines (e.g., PF-4254644) are potent c-Met inhibitors, suggesting the target compound’s pyridin-4-yl group could be optimized for similar selectivity .
Pharmacokinetic and Metabolic Considerations
- Metabolic Stability : The methoxy group in the target compound may resist oxidative metabolism better than methyl or chloro substituents, as seen in compounds susceptible to CYP450-mediated degradation .
- Solubility: The propanamide linker and pyridin-4-yl group likely enhance water solubility compared to lipophilic benzimidazole or quinoline derivatives .
Biological Activity
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-4-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 274.28 g/mol. The structure features a triazolopyridazine core linked to a pyridinyl propanamide moiety. The presence of methoxy groups enhances its solubility and may influence its biological activity.
Research indicates that this compound may interact with various biological targets:
- Protein Kinase Inhibition : It has been identified as a potential inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases .
- GABA Receptor Modulation : The compound shows promise in modulating GABA receptors, which are important targets for treating neurological disorders.
- Antiproliferative Activity : Studies have shown that derivatives of this compound exhibit antiproliferative effects against several cancer cell lines, suggesting potential applications in oncology .
Antiproliferative Activity
In a study evaluating the antiproliferative activity of various triazolo[4,3-b]pyridazines, compounds similar to 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-4-yl)propanamide demonstrated significant activity against several cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | SGC-7901 | 0.014 |
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
These results indicate that modifications to the triazolo-pyridazine structure can lead to enhanced antiproliferative properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that specific substitutions on the triazolo-pyridazine scaffold can significantly affect biological activity. For example, the introduction of methoxy groups has been associated with increased solubility and potency against target enzymes and receptors .
Case Studies
Several studies have focused on the biological effects of this compound and its derivatives:
- Cancer Cell Inhibition : A derivative exhibited potent inhibition against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values in the low micromolar range. This highlights its potential as an anticancer agent .
- Neuropharmacological Effects : Another study explored its effects on GABA receptors, indicating that it may enhance GABAergic transmission, which could be beneficial in treating anxiety and seizure disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
